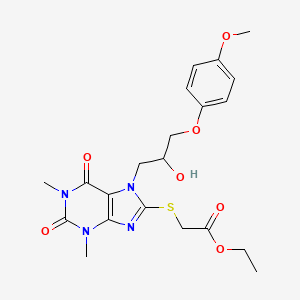
N-(9-oxo-9H-xanthen-3-yl)-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Xanthones are secondary metabolites found in various organisms such as plants, fungi, lichens, and bacteria . They have a unique 9H-xanthen-9-one scaffold and are known for their diverse bioactivities, including antioxidant, antibacterial, antimalarial, antituberculosis, and cytotoxic properties .
Synthesis Analysis
The synthesis of xanthone derivatives often involves the shikimate pathway, either through L-phenylalanine-dependent or -independent pathways . This forms an intermediate benzophenone, which is followed by a regioselective intramolecular mediated oxidative coupling to form xanthone ring compounds .Molecular Structure Analysis
The chemical formula of xanthone is C13H8O2. Its main structure is 9H-xanthen-9-one with a dibenzo-γ-pyrone scaffold . The structure of xanthone determines its bioactivity, and different substitutions might result in variable bioactivity .Chemical Reactions Analysis
The core xanthone biosynthesis pathway in plants involves the shikimate pathway, which supplies shikimate and L-phenylalanine precursors to produce benzophenone intermediates . This is followed by a regioselective intramolecular mediated oxidative coupling to form xanthone ring compounds .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis and Characterization : The synthesis and characterization of related compounds provide insights into the structural and spectral properties of N-(9-oxo-9H-xanthen-3-yl)-3-phenylpropanamide derivatives. For example, Demir et al. (2016) detailed the synthesis and crystal structure analysis of a similar compound, showcasing the utility of X-ray diffraction, IR, NMR, and UV–Vis spectra for understanding its structure and electronic properties Demir et al., 2016.
Applications in Materials Science
Polyamide/Nanocomposite Synthesis : Moghanian et al. (2015) developed magnetic polyamide/Fe3O4 nanocomposites containing pendent 9H-xanthene groups, highlighting the use of this compound in the creation of new materials with enhanced thermal stability and superparamagnetic properties Moghanian et al., 2015.
Polyimides with Electronic Applications : Research by Trofimenko and Auman (1994) on polyimides based on 9,9-disubstituted xanthene dianhydrides, including compounds similar to this compound, showcases the potential of such materials in electronics due to their good mechanical properties and low dielectric constants Trofimenko & Auman, 1994.
Advanced Functional Materials
- Novel Polyamides with Xanthene Groups : Sheng et al. (2009) synthesized novel aromatic polyamides containing xanthene cardo groups, demonstrating the role of this compound derivatives in producing materials with high thermal stability, transparency, and mechanical strength Sheng et al., 2009.
Wirkmechanismus
Zukünftige Richtungen
Further investigations are needed to improve the potential clinical outcomes of xanthones and their derivatives . The information collected on xanthone biosynthesis and their bioactivities will be a valuable resource for more directed molecular works in xanthone-producing plants as well as in synthetic biology applications .
Eigenschaften
IUPAC Name |
N-(9-oxoxanthen-3-yl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO3/c24-21(13-10-15-6-2-1-3-7-15)23-16-11-12-18-20(14-16)26-19-9-5-4-8-17(19)22(18)25/h1-9,11-12,14H,10,13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHQMQOYHTYFOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

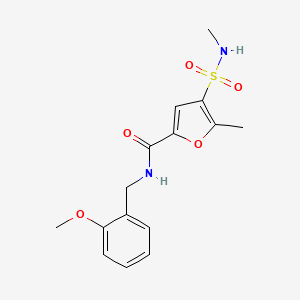
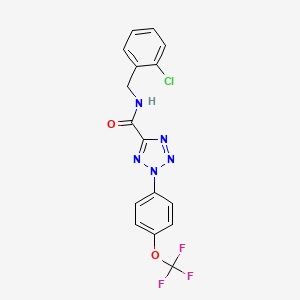
![3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-methylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2831552.png)
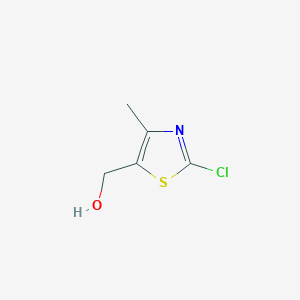
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2831555.png)
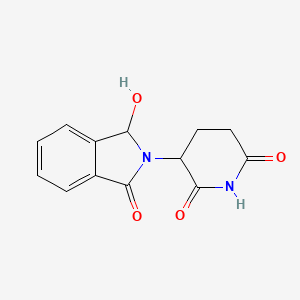
![2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-isopropylacetamide](/img/structure/B2831559.png)
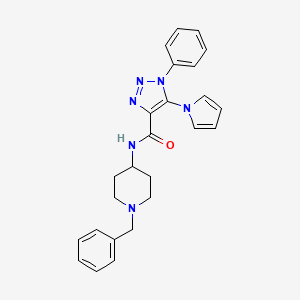
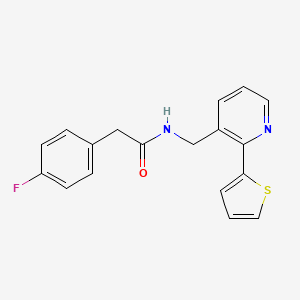
![6-(1-Adamantyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2831562.png)

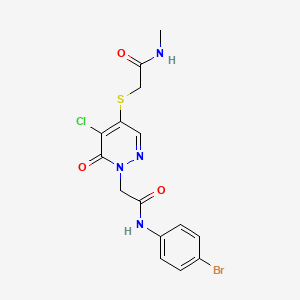
![5-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2831571.png)
